Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry and biological research. It is classified under the category of carboxylic acid derivatives due to the presence of a carboxylate functional group.
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is classified as an organic compound, specifically an isoxazole derivative. Its IUPAC name reflects its structure, which includes a methyl group, a fluorophenyl group, and a carboxylate moiety.
The synthesis of methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and subsequent esterification reactions.
Technical Details:
The molecular formula of methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is , with a molecular weight of approximately 235.21 g/mol. The compound features:
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate can participate in various chemical reactions typical for esters and isoxazoles:
The compound's reactivity profile makes it suitable for further derivatization, allowing for modifications that may enhance its biological activity or solubility.
The mechanism of action for methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity due to increased lipophilicity and potential hydrogen bonding interactions.
Research indicates that compounds within this class may modulate enzyme activity or receptor interactions, contributing to their pharmacological effects.
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate has several scientific uses:
Isoxazole derivatives represent a cornerstone of contemporary medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility. As five-membered heterocyclic rings containing adjacent oxygen and nitrogen atoms, they offer distinct electronic and steric properties that facilitate targeted molecular interactions. The structural hybrid of methyl carboxylate, fluorophenyl, and methylisoxazole substituents in Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate exemplifies a strategically optimized scaffold for drug discovery. This compound’s architecture balances metabolic stability, target affinity, and physicochemical properties, making it a valuable template for developing therapeutics in oncology, immunology, and infectious diseases [4] [10].
The isoxazole ring’s bidentate hydrogen-bond acceptor capability (N and O atoms) enables strong interactions with biological targets. Its moderate lipophilicity (CLogP ≈ 0.121) enhances membrane permeability while maintaining aqueous solubility—a critical balance for oral bioavailability [2] [4]. The ring’s aromatic character facilitates π-stacking with protein residues, and its weak basicity (pKa < 1) minimizes ionization-dependent pharmacokinetic variability [8].
Table 1: Key Physicochemical Properties of Isoxazole Derivatives
Property | Isoxazole Core | With 4-Fluorophenyl | With Methyl Carboxylate |
---|---|---|---|
H-Bond Acceptors | 2 | 2 | 3 |
CLogP | 0.121 | 1.8–2.2 | 1.5–1.8 |
Polar Surface Area (Ų) | 30–35 | 45–50 | 60–65 |
Metabolic Stability | Moderate | High | High |
The 3,4,5-trisubstituted configuration in Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate maximizes spatial orientation for target binding. The C4-carboxylate group acts as a hydrogen-bond donor/acceptor pivot, while the C3-aryl and C5-alkyl substituents occupy orthogonal hydrophobic pockets. This geometry is exploited in kinase inhibitors (e.g., CK1δ), where the isoxazole anchors the molecule to the ATP-binding site’s hinge region [7] [8].
The 4-fluorophenyl group at C3 enhances bioactivity through multiple mechanisms:
The C5-methyl group contributes:
The C4-methyl carboxylate is pivotal for:
Isoxazole carboxylates evolved through three key phases:
Phase 1: Natural Product Inspiration (Pre-1990s)Early work focused on ibotenic acid-derived neuroactive agents, though instability limited applications. The discovery of valdecoxib’s COX-2 inhibition (1990s) demonstrated the pharmacophore’s viability for enzyme targeting, though safety concerns curtailed use [5] [8].
Phase 2: Kinase Inhibitor Era (2000s)The Vernalis group’s NVP-AUY922 (2008) incorporated a 3,4,5-trisubstituted isoxazole as an HSP90 inhibitor. Parallel work by Laufer et al. developed 3,4-diaryl-isoxazole carboxylates as p38 MAPK inhibitors. This scaffold’s binding to the ATP ribose pocket was confirmed via X-ray crystallography (PDB: 3UZP), validating the carboxylate’s role in Asp-91 hydrogen bonding [7].
Table 2: Evolution of Key Isoxazole Carboxylate Therapeutics
Compound | Target | Substituents | Clinical Stage |
---|---|---|---|
Valdecoxib | COX-2 | 4-(5-Methyl-3-phenylisoxazol-4-yl) | Withdrawn (2005) |
NVP-AUY922 | HSP90 | 3,4,5-Trisubstituted isoxazole | Phase II |
PF-06650833 | IRAK4 | Isoxazole-pyrrolidone hybrid | Phase II |
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | CK1δ/IKK | 3-Aryl-5-methyl-4-carboxylate | Research compound |
Phase 3: Modern Diversification (2010s–Present)Advances include:
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate represents a strategic evolution—its fluorine atom enhances metabolic stability over older aryl systems, while the methyl carboxylate enables salt formation for solubility tuning [7] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0